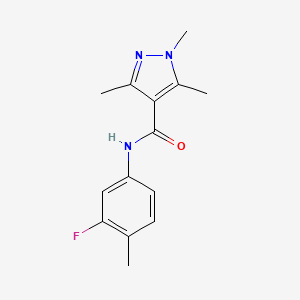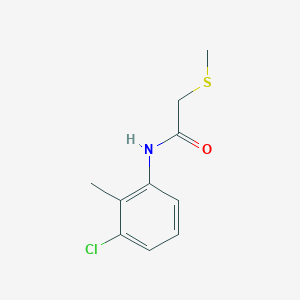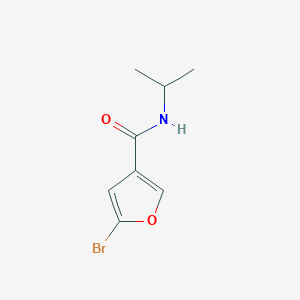
N,N-diethyl-5-fluoro-1H-indole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-5-fluoro-1H-indole-2-carboxamide, also known as 5F-MDMB-PINACA, is a synthetic cannabinoid that has been used in scientific research. It belongs to the indazole-3-carboxamide family and is structurally similar to other synthetic cannabinoids, such as AB-PINACA and ADB-PINACA.
Mecanismo De Acción
N,N-diethyl-5-fluoro-1H-indole-2-carboxamide binds to the CB1 and CB2 receptors in a similar manner to natural cannabinoids, such as THC. This binding leads to the activation of intracellular signaling pathways, including the inhibition of adenylate cyclase and the activation of mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways. These pathways are involved in a variety of physiological processes, including pain sensation, inflammation, and immune function.
Biochemical and Physiological Effects:
Studies have shown that N,N-diethyl-5-fluoro-1H-indole-2-carboxamide has a range of biochemical and physiological effects. It has been shown to induce hypothermia, decrease locomotor activity, and increase food intake in animal models. It also has analgesic and anti-inflammatory effects, making it a potential therapeutic agent for pain management and inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N,N-diethyl-5-fluoro-1H-indole-2-carboxamide in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This allows for precise manipulation of the cannabinoid receptor system and the study of its effects on various physiological processes. However, one limitation is that the effects of N,N-diethyl-5-fluoro-1H-indole-2-carboxamide may differ from those of natural cannabinoids, making it important to interpret results with caution.
Direcciones Futuras
There are several future directions for research on N,N-diethyl-5-fluoro-1H-indole-2-carboxamide. One area of interest is its potential therapeutic applications, particularly in pain management and inflammatory disorders. Another area of research is the development of more selective agonists for the CB1 and CB2 receptors, which could lead to more targeted therapies with fewer side effects. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N,N-diethyl-5-fluoro-1H-indole-2-carboxamide and its potential interactions with other drugs and compounds.
Métodos De Síntesis
The synthesis of N,N-diethyl-5-fluoro-1H-indole-2-carboxamide involves the reaction of 5-fluoro-1H-indole-2-carboxylic acid with diethylamine in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting intermediate is then treated with phosphoryl chloride and dimethylformamide (DMF) to form the final product.
Aplicaciones Científicas De Investigación
N,N-diethyl-5-fluoro-1H-indole-2-carboxamide has been used in scientific research to study the cannabinoid receptor system. It is a potent agonist of the CB1 and CB2 receptors, which are found in the central nervous system and immune system, respectively. Studies have shown that N,N-diethyl-5-fluoro-1H-indole-2-carboxamide has a high affinity for these receptors, making it a useful tool for studying their function and potential therapeutic applications.
Propiedades
IUPAC Name |
N,N-diethyl-5-fluoro-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O/c1-3-16(4-2)13(17)12-8-9-7-10(14)5-6-11(9)15-12/h5-8,15H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVENECNJBITAMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC2=C(N1)C=CC(=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-5-fluoro-1H-indole-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1,3-dimethyl-N-(3-methylphenyl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7475519.png)

![N-[(2-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7475536.png)
![N-[(2-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B7475538.png)

![N-[(4-chlorophenyl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B7475556.png)
![N-[(2-chlorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7475557.png)
![N-[(3-chlorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7475568.png)